methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
The compound methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido[1,2-g]purine derivative characterized by a fused bicyclic core with multiple functional groups. Key structural features include:
- Core: A pyrimido[1,2-g]purine system, which integrates pyrimidine and purine moieties.
- Substituents:
- A 3-chloro-2-methylphenyl group at position 9, introducing steric bulk and lipophilicity.
- Methyl groups at positions 1 and 7, enhancing metabolic stability.
- An acetate ester at position 3, influencing solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O4/c1-11-8-24(14-7-5-6-13(21)12(14)2)19-22-17-16(25(19)9-11)18(28)26(10-15(27)30-4)20(29)23(17)3/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKSPDGODBVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-2-methylaniline with other reagents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) chloride, and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, reduction, and esterification, followed by purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Core Diversity: The target compound’s pyrimido[1,2-g]purine core is distinct from imidazo[1,2-a]pyrimido[4,5-d]pyrimidinones (e.g., 3d) and tetrahydroimidazo[1,2-a]pyridines (e.g., ’s compound). These cores influence π-π stacking and hydrogen-bonding interactions in biological targets .
Substituent Effects :
- The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in ’s compound, which introduces strong electron-withdrawing effects.
- Acetate esters (target compound) may improve prodrug compatibility, whereas acrylamide (3d) and piperazine (3g) groups enhance target specificity in kinase inhibitors .
Pharmacological and Industrial Relevance
Drug Development :
- Pyrimido-purine derivatives are explored as kinase inhibitors due to their ATP-binding site compatibility. The target compound’s 3-chloro-2-methylphenyl group may mimic tyrosine kinase inhibitors like imatinib .
- ’s tetrahydroimidazo[1,2-a]pyridine derivative, with a nitrophenyl group, could serve as a fluorescent probe or intermediate in drug synthesis .
Biological Activity
Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with potential biological activities due to its unique structural features. This compound belongs to the class of pyrimido-purines and is characterized by a fused bicyclic system that significantly influences its chemical properties and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimido[1,2-g]purine core with various substituents that may enhance its biological activity.
Potential Mechanisms
The biological activity of this compound may involve several mechanisms:
- Target Binding : The compound may bind to specific enzymes or receptors that play critical roles in various biological pathways.
- Pathway Modulation : It could influence signal transduction pathways and gene expression by interacting with molecular targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Properties : Studies have shown that related pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Case Studies
Several studies have evaluated the biological activity of similar compounds. For instance:
- Antitumor Activity : A study indicated that derivatives of pyrimidine exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), enhancing caspase activity and inducing morphological changes at certain concentrations .
- Enzyme Interaction : Research on similar purine derivatives has demonstrated their ability to modulate enzyme activities relevant to cancer progression .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
